5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene
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Overview
Description
5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene is a complex organic compound characterized by multiple chlorine atoms and a sulfonyl group
Preparation Methods
The synthesis of 5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene involves multiple steps, typically starting with the chlorination of pent-2-ene. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective addition of chlorine atoms. Industrial production methods may involve large-scale chlorination processes under stringent conditions to achieve high yields and purity .
Chemical Reactions Analysis
5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, often using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene involves its interaction with molecular targets through its sulfonyl and chlorine groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context .
Comparison with Similar Compounds
Compared to other similar compounds, 5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene stands out due to its high chlorine content and the presence of a sulfonyl group. Similar compounds include:
5,5,5-Trichloropent-3-en-2-one: Known for its use as a precursor in organic synthesis.
5,5,5-Trichloropentanoic acid: Used in the production of herbicides and pesticides.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and applications .
Properties
CAS No. |
90876-65-6 |
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Molecular Formula |
C10H12Cl6O2S |
Molecular Weight |
409.0 g/mol |
IUPAC Name |
5,5,5-trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene |
InChI |
InChI=1S/C10H12Cl6O2S/c11-9(12,13)5-1-3-7-19(17,18)8-4-2-6-10(14,15)16/h1-4H,5-8H2 |
InChI Key |
YNVGDUAGHDZNNT-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CCS(=O)(=O)CC=CCC(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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